molecular formula C12H15N3O4S B14939656 Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14939656
M. Wt: 297.33 g/mol
InChI Key: AMJOFZYZVABGGQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups .

Scientific Research Applications

Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

methyl 4-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H15N3O4S/c1-6-9(11(18)19-3)20-12(13-6)14-10(17)7-4-8(16)15(2)5-7/h7H,4-5H2,1-3H3,(H,13,14,17)

InChI Key

AMJOFZYZVABGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)C)C(=O)OC

Origin of Product

United States

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